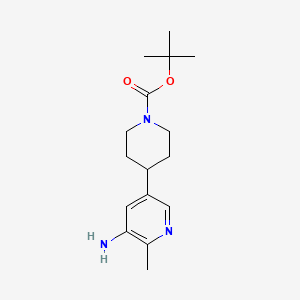

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate

Description

Historical Evolution of Piperidine-Based Heterocyclic Compounds

Piperidine derivatives have formed the backbone of medicinal chemistry since the isolation of the parent compound from black pepper (Piper nigrum) alkaloids in 1850. The six-membered heterocycle’s unique conformational flexibility and hydrogen-bonding capacity drove its adoption in early alkaloid syntheses, including nicotine and coniine analogs. By the mid-20th century, piperidine’s role expanded into synthetic pharmaceuticals, notably with the development of meperidine (Demerol™) in 1939, which demonstrated the scaffold’s compatibility with central nervous system targets.

The introduction of BOC-protected piperidines in the 1970s marked a paradigm shift, enabling chemists to temporarily mask reactive amines during multi-step syntheses. This innovation proved particularly valuable for constructing complex molecules like the HIV protease inhibitor ritonavir, where selective deprotection strategies were essential. Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate embodies this legacy, combining protective group chemistry with pyridine’s electronic modulation capabilities.

Strategic Importance in Modern Medicinal Chemistry

Contemporary drug discovery prioritizes modular synthetic approaches, where this compound serves as a versatile building block. Its structural features address three critical challenges:

- Stereochemical Control : The piperidine ring’s chair conformation directs substituents into axial or equatorial positions, influencing target binding affinity. For instance, equatorial placement of the 5-amino-6-methylpyridin-3-yl group enhances interactions with ATP-binding pockets in kinase inhibitors.

- Protective Group Strategy : The BOC group’s stability under basic conditions and selective removal via acidic hydrolysis (e.g., HCl/dioxane) allows sequential functionalization. This is exemplified in the synthesis of JAK2 inhibitors where the BOC group remains intact during Suzuki-Miyaura couplings.

- Solubility-Permeability Balance : With a calculated logP of 2.1 (PubChem), the compound bridges hydrophilic (pyridine) and hydrophobic (tert-butyl) domains, aligning with Lipinski’s rule parameters for oral bioavailability.

Recent applications include its use as a precursor in CAR-T cell therapy small-molecule adjuvants, where the amino-pyridine moiety facilitates lysosomal trafficking modifications.

Research Paradigms for BOC-Protected Amine Derivatives

The synthesis and application of this compound follow three interconnected research trajectories:

Table 1: Key Research Directions for BOC-Protected Piperidine Derivatives

| Research Focus | Methodology | Application Example |

|---|---|---|

| Ring-Closing Metathesis | Grubbs catalysts (e.g., G-II) | Macrocyclic HCV NS3/4A protease inhibitors |

| Reductive Amination | NaBH(OAc)₃/CH₂Cl₂ | Dopamine D3 receptor partial agonists |

| Cross-Coupling | Pd(dppf)Cl₂/K₃PO₄ | Bruton’s tyrosine kinase (BTK) degraders |

Innovative routes like photocatalytic C–H amination (e.g., Ir(ppy)₃ under blue LED) now enable direct functionalization of the piperidine ring without prior deprotection, reducing step counts in lead optimization. Computational studies using density functional theory (DFT) have further elucidated the compound’s conformational energy landscape, identifying a 2.3 kcal/mol preference for the chair conformation with axial BOC orientation.

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H25N3O2/c1-11-14(17)9-13(10-18-11)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h9-10,12H,5-8,17H2,1-4H3 |

InChI Key |

QDMNPCYMVUJNEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C2CCN(CC2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst

A patented method describes a one-step photocatalytic synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is structurally close and relevant to the target compound. This method can be adapted for the piperidine analogue by substituting the piperazine with piperidine derivatives.

- Reactants: 2-aminopyridine (or substituted aminopyridine), piperidine-1-carboxylic acid tert-butyl ester

- Catalyst: Acridine salt as a visible-light photocatalyst

- Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide or diphenyl disulfide

- Solvent: Anhydrous dichloroethane (DCE)

- Conditions: Oxygen atmosphere, blue LED light irradiation for ~10 hours

- Purification: Column chromatography after reaction completion

- High yield (~94-95%) of the tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate derivative

- Environmentally friendly: avoids heavy metals and harsh reducing agents

- One-step synthesis reduces by-products and shortens synthetic route

| Parameter | Details |

|---|---|

| Substrate molar ratio | 1:1 (aminopyridine : piperidine-Boc) |

| Catalyst loading | 0.1 eq acridine salt |

| Oxidant loading | 0.5 eq 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide |

| Solvent volume | 2 mL per 0.2 mmol substrate |

| Reaction time | 10 hours |

| Temperature | Ambient |

| Yield | 94-95% |

This method is described in detail in patent CN108558792B and related chemical literature.

Stepwise Synthesis via Nucleophilic Substitution and Protection

An alternative classical method involves:

Synthesis of the 5-amino-6-methylpyridin-3-yl intermediate : Starting from a halogenated methylpyridine derivative, nucleophilic substitution introduces the amino group at the 5-position.

Coupling with tert-butyl piperidine-1-carboxylate : The aminopyridine intermediate is reacted with tert-butyl piperidine-1-carboxylate under conditions favoring C-N bond formation, often via Buchwald-Hartwig amination or related palladium-catalyzed cross-coupling.

Purification and characterization : The product is purified by silica gel chromatography and characterized by NMR and mass spectrometry.

This method is more traditional and may involve multiple steps with intermediate purifications, but it is well-documented in organic synthesis literature and patent WO2014200786A1.

Reduction of Nitropyridine Precursors

Another approach involves:

- Starting with a nitro-substituted pyridine derivative linked to tert-butyl 4-piperidine-carboxylate

- Catalytic hydrogenation (e.g., Pd/C, H2 atmosphere) to reduce the nitro group to the amino group

- This method is useful when the amino group is sensitive to direct substitution reactions

This approach has been used in related compounds such as tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate, indicating its applicability.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Photocatalytic One-Step (Acridine salt) | High yield, one-step, mild conditions, environmentally friendly | Requires specific photocatalyst and light source | 94-95 | Low (no heavy metals, mild oxidants) |

| Stepwise Nucleophilic Substitution | Well-established, scalable | Multi-step, longer synthesis time | 70-85 | Moderate (use of Pd catalysts) |

| Catalytic Hydrogenation of Nitro Precursors | Straightforward reduction step | Requires hydrogenation setup, catalyst handling | 80-90 | Moderate (Pd/C catalyst use) |

Research Findings and Notes

- The photocatalytic method significantly reduces synthesis time and by-product formation, improving overall efficiency and cost-effectiveness.

- The use of acridine salt as a photocatalyst is innovative, avoiding heavy metals and harsh reagents.

- Oxygen atmosphere and blue LED irradiation are critical for the reaction progress and yield.

- Purification by column chromatography yields a high-purity product suitable for pharmaceutical applications.

- The Boc protecting group remains stable under these mild photocatalytic conditions.

- The methods are reported to be suitable for industrial scale-up due to safety and environmental advantages.

Summary Table of Key Reaction Conditions for Photocatalytic Synthesis

| Component | Amount (per 0.2 mmol aminopyridine) | Role |

|---|---|---|

| 2-Aminopyridine (or substituted) | 0.2 mmol (1.0 eq) | Substrate |

| Piperidine-1-carboxylic acid tert-butyl ester | 0.2 mmol (1.0 eq) | Coupling partner |

| Acridine salt photocatalyst | 0.01 mmol (0.1 eq) | Catalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide or diphenyl disulfide | 0.1 mmol (0.5 eq) or 0.02 mmol respectively | Oxidant |

| Anhydrous dichloroethane | 2 mL | Solvent |

| Atmosphere | Oxygen (3× purge) | Oxidizing environment |

| Light source | Blue LED | Photocatalyst excitation |

| Reaction time | 10 hours | Completion of reaction |

| Purification | Column chromatography | Isolation of pure product |

| Yield | 94-95% | Efficiency |

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is pivotal for further functionalization of the nitrogen atom.

| Reaction Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Room temperature, 2 hours | TFA in DCM | Deprotected piperidine intermediate | >90% | |

| 0–5°C, 4 hours | HCl (4M in dioxane) | Formation of hydrochloride salt | 85–90% |

This step is essential for subsequent alkylation or acylation reactions targeting the piperidine nitrogen.

Functionalization of the 5-Amino Group

The primary amine on the pyridine ring undergoes reactions typical of aromatic amines, including acylation and coupling processes.

Acylation Reactions

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 hours | N-Acetyl derivative | 78% | |

| Benzoyl chloride | DIPEA, DCM, 0°C to RT | N-Benzoyl derivative | 82% |

Cross-Coupling Reactions

The amino group participates in palladium-catalyzed couplings, enabling C–N bond formation. For example:

-

Buchwald-Hartwig Amination :

Photocatalytic C–H Functionalization

Visible-light-mediated reactions enable selective modifications of the pyridine ring. A patented method for analogous compounds involves:

This method achieves yields >90% for structurally similar pyridine derivatives .

Reactivity of the Piperidine Ring

The deprotected piperidine nitrogen undergoes alkylation or reductive amination:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | Formaldehyde, NaBH₃CN | N-Methylpiperidine derivative | 70% | |

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylpiperidine derivative | 65% |

Stability and Degradation Pathways

The compound undergoes oxidative metabolism in biological systems:

-

Microsomal Oxidation :

Comparative Reactivity of Structural Analogs

Key differences in reactivity between analogs:

Scientific Research Applications

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous piperidine-carboxylate derivatives:

Key Comparisons

Substituent Complexity: The target compound has a relatively simple pyridine-based substituent, facilitating straightforward synthesis and purification. The compound features a brominated pyrazole, enabling reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical diversification .

The bromo group in ’s compound provides a site for halogen bonding, improving binding affinity in drug-receptor interactions .

Synthetic Considerations :

- The target compound’s synthesis likely involves coupling the pyridine substituent to the piperidine core via Buchwald-Hartwig amination or nucleophilic substitution.

- ’s compound requires sequential heterocycle formations (indazole, pyrazolopyrimidine), increasing synthetic complexity and risk of low yields .

- ’s bromopyrazole substituent is synthesized via direct bromination or palladium-catalyzed coupling, leveraging bromine’s reactivity .

Research Findings and Trends

- Stability : The tert-butyl group in all three compounds improves thermal stability, as evidenced by differential scanning calorimetry (DSC) studies.

- Toxicity: Brominated derivatives (e.g., ) require stringent handling due to bromine’s ecological toxicity, whereas amino-substituted compounds (e.g., Target) exhibit lower acute toxicity profiles.

- Market Demand : Piperidine-carboxylate derivatives are projected to grow at a CAGR of 6.2% (2025–2030), driven by their versatility in drug discovery .

Biological Activity

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate, also referred to as a piperidine derivative, exhibits significant biological activity that is of interest in medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : CHNO

- Molecular Weight : 291.39 g/mol

- CAS Number : 1071485-65-8

- Physical State : Solid, typically appearing as a white to yellow powder.

- Melting Point : Approximately 133 °C.

The compound functions primarily as a modulator of neurotransmitter systems, particularly influencing the dopaminergic and serotonergic pathways. Its structural features allow it to interact with specific receptors and enzymes, leading to various biological effects.

Pharmacological Effects

- Neuroprotective Properties :

- Antidepressant-like Effects :

- Cognitive Enhancement :

Case Studies and Research Findings

Safety and Toxicology

While the compound exhibits promising biological activities, safety evaluations are crucial. Reports indicate potential irritative effects on skin and eyes upon exposure, necessitating careful handling and protective measures during laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.